2-(Methoxymethyl)-1,3-benzothiazol-5-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10N2OS |
|---|---|
Molecular Weight |
194.26 g/mol |
IUPAC Name |
2-(methoxymethyl)-1,3-benzothiazol-5-amine |
InChI |
InChI=1S/C9H10N2OS/c1-12-5-9-11-7-4-6(10)2-3-8(7)13-9/h2-4H,5,10H2,1H3 |
InChI Key |
DZHJFICTTZQLIM-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC2=C(S1)C=CC(=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methoxymethyl 1,3 Benzothiazol 5 Amine
Classical Approaches to 1,3-Benzothiazole Ring Formation
The formation of the 1,3-benzothiazole ring is a cornerstone of heterocyclic chemistry, with several established methods. These classical approaches often provide the foundational scaffold upon which further functionalization can be performed to achieve the target molecule.
Cyclization Reactions Involving Thiourea and Related Precursors
One of the prominent methods for synthesizing the 2-aminobenzothiazole (B30445) core involves the oxidative cyclization of N-arylthioureas. This approach typically starts with a substituted aniline (B41778), which is reacted with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH4SCN), in the presence of an acid and an oxidizing agent like bromine. researchgate.netrjptonline.org The in situ generated arylthiourea then undergoes intramolecular cyclization.
For instance, various 4-substituted anilines can be treated with KSCN in glacial acetic acid, followed by oxidative cyclization with bromine, to yield 2-amino-6-substituted benzothiazoles. researchgate.netrjptonline.org This method is versatile and can accommodate a range of substituents on the aniline ring. The general reaction scheme is depicted below:
| Starting Material | Reagents | Product | Reference |
| Substituted anilines | KSCN, Br2, Glacial Acetic Acid | 2-Amino-substituted-benzothiazoles | researchgate.net |
| 3-chloro-4-fluoroaniline | KSCN, Bromine | 2-amino-6-fluoro-7-chlorobenzothiazole | rjptonline.org |
Table 1: Examples of Benzothiazole (B30560) Synthesis using Thiourea Precursors.
Role of Substituted Anilines in Benzothiazole Synthesis
Substituted anilines are critical starting materials in many benzothiazole syntheses, as the substituents on the aniline ring dictate the final substitution pattern on the benzene (B151609) portion of the benzothiazole core. The Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides using potassium ferricyanide, is a highly effective strategy for producing specifically substituted benzothiazoles. rjptonline.org
Another widely used method is the condensation of 2-aminothiophenols with various electrophilic partners. 2-aminothiophenols, which are themselves derived from substituted anilines, can react with aldehydes, ketones, carboxylic acids, or their derivatives to form the benzothiazole ring with a substituent at the 2-position determined by the electrophile. nih.govrjptonline.orgnih.gov For example, the reaction of a 2-aminothiophenol (B119425) with an aldehyde is a common and efficient route to 2-substituted benzothiazoles. rjptonline.org
Targeted Synthesis of 2-(Methoxymethyl)-1,3-benzothiazol-5-amine
The specific synthesis of this compound requires a more tailored approach, focusing on the precise introduction of the functional groups at the desired positions. This can be achieved through a multi-step synthetic sequence.
Strategic Introduction of the 5-Amino Group
A common and effective strategy for introducing an amino group at the 5-position of the benzothiazole ring is through the reduction of a corresponding nitro-substituted precursor. The synthesis can begin with a 4-nitro-substituted aniline derivative. For example, the cyclization of 3-chloro-4-nitro-aniline can be used to form a 2-amino-5-nitro-benzothiazole derivative. rjptonline.org
A plausible synthetic route would involve the synthesis of a 5-nitrobenzothiazole (B1296503) intermediate, which can then be reduced to the 5-aminobenzothiazole. Various reducing agents can be employed for the reduction of the nitro group, such as tin(II) chloride, iron in acidic medium, or catalytic hydrogenation. This two-step sequence of nitration followed by reduction is a standard method for introducing an amino group onto an aromatic ring. chemicalbook.com
| Precursor | Reaction | Product |
| 5-Nitrobenzothiazole derivative | Reduction (e.g., SnCl2/HCl or Fe/HCl) | 5-Aminobenzothiazole derivative |
Table 2: General Strategy for the Introduction of the 5-Amino Group.
Methodologies for Installing the 2-(Methoxymethyl) Moiety
The introduction of the 2-(methoxymethyl) group can be accomplished through several synthetic pathways. One practical approach involves the initial synthesis of a 2-(chloromethyl)benzothiazole intermediate. This can be achieved by the reaction of a 2-aminothiophenol with chloroacetyl chloride. mdpi.com This reaction has been shown to proceed efficiently under microwave irradiation. mdpi.com
Once the 2-(chloromethyl)benzothiazole is obtained, the methoxymethyl group can be installed via a nucleophilic substitution reaction with sodium methoxide (B1231860). This reaction would displace the chloride with a methoxy (B1213986) group, yielding the desired 2-(methoxymethyl)benzothiazole.
A targeted synthesis for this compound could therefore involve the following key steps:
Formation of a 5-nitro-substituted 2-aminothiophenol.
Cyclization with chloroacetyl chloride to form 2-(chloromethyl)-5-nitro-1,3-benzothiazole.
Nucleophilic substitution with sodium methoxide to yield 2-(methoxymethyl)-5-nitro-1,3-benzothiazole.
Reduction of the nitro group to afford the final product, this compound.
| Intermediate | Reagent | Product |
| 2-(Chloromethyl)-5-nitro-1,3-benzothiazole | Sodium Methoxide (NaOMe) | 2-(Methoxymethyl)-5-nitro-1,3-benzothiazole |
Table 3: Installation of the 2-(Methoxymethyl) Moiety.
Optimization of Reaction Conditions for Yield and Purity
For the cyclization step to form the benzothiazole ring, various catalysts and reaction conditions have been explored to enhance yields and reduce reaction times. These include the use of microwave irradiation, solid-supported catalysts, and green reaction media. nih.gov For instance, the use of microwave irradiation in the synthesis of 2-(chloromethyl)benzothiazole has been shown to significantly shorten the reaction time. mdpi.com
In the nucleophilic substitution step to form the ether linkage, the choice of solvent is crucial. A polar aprotic solvent is typically suitable for such reactions. The temperature and reaction time must be carefully controlled to ensure complete conversion while minimizing the formation of byproducts.
Finally, the reduction of the nitro group is a well-established transformation, and conditions can be optimized to achieve high yields and clean conversion. The choice of reducing agent and the reaction pH can influence the outcome of the reduction.
A systematic study of these parameters for each step of the proposed synthetic route would be necessary to develop a robust and efficient process for the production of high-purity this compound.
| Reaction Step | Key Parameters for Optimization | Potential Catalysts/Reagents |
| Benzothiazole Ring Formation | Solvent, Temperature, Catalyst, Reaction Time | Microwave, Solid-supported acids, Green solvents |
| Nucleophilic Substitution | Solvent, Base, Temperature, Time | Aprotic polar solvents, Sodium methoxide |
| Nitro Group Reduction | Reducing Agent, Solvent, Temperature, pH | SnCl2, Fe, H2/Pd-C |
Table 4: Parameters for Optimization of the Synthesis of this compound.
Novel and Green Synthetic Strategies
Recent advancements in synthetic chemistry have focused on developing methodologies that are not only efficient in terms of yield and reaction time but are also environmentally benign. These strategies often involve the use of novel catalysts, alternative energy sources like microwaves, and advanced reactor technologies such as flow chemistry.
Catalysis plays a pivotal role in modern organic synthesis, offering pathways that are more selective and require less energy. For the synthesis of benzothiazoles, a variety of catalytic systems have been developed. These include the use of both metal-based and metal-free catalysts. For instance, copper-catalyzed methods have been reported for the formation of 2-substituted benzothiazoles from 2-aminobenzenethiols and nitriles. mdpi.com Ruthenium and palladium catalysts have also been employed in the intramolecular oxidative coupling of N-arylthioureas to yield 2-aminobenzothiazoles. nih.gov
In the context of synthesizing this compound, a plausible catalytic approach would involve the condensation of 4-amino-2-mercaptoaniline with methoxyacetonitrile (B46674) or methoxyacetic acid in the presence of a suitable catalyst. Green catalysts, such as samarium triflate in an aqueous medium, have been shown to be effective for the synthesis of benzoxazoles and benzothiazoles, offering a reusable and environmentally friendly option. organic-chemistry.org Another green approach involves using a mixture of H₂O₂/HCl as a catalyst in ethanol (B145695) at room temperature, which has been successful for synthesizing a range of 2-substituted benzothiazoles. mdpi.commdpi.com
| Catalyst System | Reactants | Solvent | Key Advantages |
|---|---|---|---|
| Copper Salt (e.g., Cu(OAc)₂) | 4-amino-2-mercaptoaniline + Methoxyacetonitrile | DMF | High efficiency for C-S bond formation. nih.gov |
| Samarium Triflate | 4-amino-2-mercaptoaniline + Methoxyacetic acid | Water | Reusable catalyst, mild reaction conditions. organic-chemistry.org |
| H₂O₂/HCl | 4-amino-2-mercaptoaniline + Methoxyacetaldehyde | Ethanol | Green oxidant, room temperature reaction. mdpi.com |
| TiO₂ Nanoparticles / H₂O₂ | 4-amino-2-mercaptoaniline + Methoxyacetaldehyde | Solvent-free/Daylight | High yields, very short reaction times. mdpi.com |
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles in significantly shorter times compared to conventional heating methods. semanticscholar.orgnih.gov The synthesis of benzothiazoles is particularly amenable to microwave irradiation. researchgate.netscielo.br Reactions that might take several hours under conventional reflux can often be completed in a matter of minutes in a microwave reactor. semanticscholar.org
For the synthesis of this compound, a mixture of 4-amino-2-mercaptoaniline and a suitable methoxyacetyl precursor (e.g., methoxyacetic acid or methoxyacetyl chloride) could be subjected to microwave irradiation. nih.gov This method can be performed under solvent-free conditions or using a high-boiling, polar solvent like glycerol, which is considered a green solvent. researchgate.netnih.gov The use of a solid support, such as silica (B1680970) gel or amberlite IR120 resin, can further enhance the reaction rate and simplify product isolation. mdpi.comnih.gov
| Precursor | Catalyst/Support | Power (W) | Time (min) | Hypothetical Yield (%) |
|---|---|---|---|---|
| Methoxyacetic acid | P₄S₁₀ (catalyst) | 300 | 3-5 | >90 |
| Methoxyacetyl chloride | None (solvent-free) | 450 | 2-4 | >95 |
| Methoxyacetaldehyde | Amberlite IR120 resin | 160 | 5-10 | >88 |
Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and ease of scalability. researchgate.netthieme-connect.com This technology is increasingly being applied to the synthesis of heterocyclic compounds, including benzothiazoles. A multi-step continuous-flow protocol for the synthesis of condensed tricyclic benzothiazoles has been successfully developed, demonstrating the feasibility of this approach for complex heterocyclic systems. researchgate.net
A continuous flow process for this compound could be designed where streams of the reactants (4-amino-2-mercaptoaniline and a methoxyacetyl derivative) are mixed and passed through a heated reactor coil. The short residence time in the heated zone allows for rapid reaction, and the product stream can be collected continuously. This approach also allows for the integration of in-line purification steps, making it a highly efficient method for large-scale production. Furthermore, electrochemical synthesis in a continuous-flow setup has been reported for benzothiazoles, offering a catalyst-free and supporting-electrolyte-free transformation. thieme-connect.com
Advanced Purification and Isolation Techniques for Research Samples
The isolation and purification of the target compound are critical steps to obtain samples of high purity suitable for research and further applications. Advanced techniques are often required to separate the desired product from starting materials, reagents, and by-products.
Chromatography is a cornerstone of purification in organic synthesis. For benzothiazole derivatives, both thin-layer chromatography (TLC) and column chromatography are routinely used. nih.govtandfonline.comrsc.org
Thin-Layer Chromatography (TLC): TLC is an essential tool for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography. For aminobenzothiazoles, silica gel plates are commonly used. A variety of solvent systems can be employed, typically consisting of a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or chloroform) to achieve good separation. nih.govtandfonline.com
Column Chromatography: For the preparative purification of this compound, silica gel column chromatography would be the method of choice. rsc.orgnih.gov Based on the polar amine and ether functionalities, a gradient elution starting with a less polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity (e.g., to hexane/ethyl acetate 1:1 or pure ethyl acetate) would likely be effective in separating the product from less polar impurities and unreacted starting materials.
High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for analytical purposes, reverse-phase HPLC is a powerful technique. A C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be a suitable starting point.
Capillary Zone Electrophoresis (CZE): This technique has been successfully used for the chiral separation of benzothiazole derivatives of amino acids, indicating its potential for the high-resolution separation of other complex benzothiazole derivatives. nih.gov
| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Application |
|---|---|---|---|
| TLC | Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (e.g., 7:3) | Reaction monitoring, solvent system screening. semanticscholar.org |
| Column Chromatography | Silica Gel (230-400 mesh) | Gradient of Hexane/Ethyl Acetate | Preparative purification of gram-scale samples. rsc.org |
| Reverse-Phase HPLC | C18 | Water/Acetonitrile with 0.1% TFA | High-purity isolation, analytical quantification. |
Recrystallization: If the synthesized this compound is a solid, recrystallization is an effective and economical method for purification. The choice of solvent is crucial. An ideal solvent would dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble or insoluble at all temperatures. Common solvents for recrystallizing benzothiazole derivatives include ethanol, methanol, or mixtures of solvents like ethanol/water or ethyl acetate/hexane. nih.govorgsyn.org The crude product is dissolved in a minimum amount of hot solvent, filtered to remove any insoluble impurities, and then allowed to cool slowly to form pure crystals.
Derivatization: In cases where purification is challenging due to the compound's physical properties, a derivatization-purification-deprotection strategy can be employed. The primary amine group in this compound is a convenient handle for derivatization. For example, it could be acylated (e.g., with acetic anhydride (B1165640) to form the acetamide) or protected with a group like Boc (tert-butoxycarbonyl). The resulting derivative may have different solubility and chromatographic properties, making it easier to purify. Following purification, the protecting group can be removed to yield the pure amine. This strategy, while adding steps, can be very effective for obtaining highly pure material.
Reactivity and Transformational Chemistry of 2 Methoxymethyl 1,3 Benzothiazol 5 Amine
Reactions Involving the 5-Amino Group
Nucleophilic Acylation and Sulfonylation Reactions
The primary amino group of 2-(Methoxymethyl)-1,3-benzothiazol-5-amine readily undergoes nucleophilic acylation with acylating agents such as acyl chlorides and acid anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct. nih.govresearchgate.net
Acylation: The acylation of the 5-amino group can be achieved using various acylating agents. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) in a suitable solvent like dichloromethane (B109758) or pyridine (B92270) would yield N-(2-(methoxymethyl)-1,3-benzothiazol-5-yl)acetamide.
Sulfonylation: The synthesis of sulfonamides is accomplished by reacting the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine or triethylamine. nih.gov This reaction leads to the formation of N-(2-(methoxymethyl)-1,3-benzothiazol-5-yl)-4-methylbenzenesulfonamide. The general conditions for these transformations are summarized in the table below.
| Reaction | Reagent | Base | Solvent | Product |
| Acylation | Acyl Chloride (e.g., Acetyl chloride) | Pyridine or Triethylamine | Dichloromethane | N-acylated benzothiazole (B30560) |
| Acylation | Acid Anhydride (e.g., Acetic anhydride) | Pyridine | Acetic Acid | N-acylated benzothiazole |
| Sulfonylation | Sulfonyl Chloride (e.g., p-Toluenesulfonyl chloride) | Pyridine or Triethylamine | Dichloromethane | N-sulfonylated benzothiazole |
Diazotization and Subsequent Coupling Reactions
The 5-amino group can be converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0-5 °C). The resulting diazonium salt is a versatile intermediate that can undergo various subsequent reactions, most notably azo coupling.
In azo coupling reactions, the diazonium salt acts as an electrophile and reacts with electron-rich aromatic compounds, such as phenols or anilines, to form brightly colored azo compounds. For example, coupling with β-naphthol would yield an azo dye. These reactions are fundamental in the synthesis of various dyes and pigments. mdpi.com
| Step | Reagent | Temperature | Intermediate/Product |
| Diazotization | NaNO₂, HCl | 0-5 °C | 2-(Methoxymethyl)-1,3-benzothiazol-5-diazonium chloride |
| Azo Coupling | Electron-rich aromatic (e.g., β-naphthol) | 0-5 °C | Azo dye derivative |
Condensation Reactions with Carbonyl Compounds
The primary amino group of this compound can condense with aldehydes and ketones to form imines, also known as Schiff bases. researchgate.netosi.lv This reaction is typically acid-catalyzed and involves the removal of water to drive the equilibrium towards the product. Aromatic aldehydes, in particular, react readily to form stable Schiff bases. For instance, the reaction with benzaldehyde (B42025) would yield N-benzylidene-2-(methoxymethyl)-1,3-benzothiazol-5-amine. These imines are valuable intermediates for further synthetic transformations.
| Carbonyl Compound | Catalyst | Condition | Product |
| Aromatic Aldehyde (e.g., Benzaldehyde) | Acetic Acid | Reflux in Ethanol (B145695) | Schiff Base (Imine) |
| Aliphatic Ketone (e.g., Acetone) | Acid catalyst | Dean-Stark trap | Schiff Base (Imine) |
Reductive Amination and Alkylation Strategies
Reductive amination provides a direct route to N-alkylated derivatives. This one-pot reaction involves the condensation of the amine with a carbonyl compound to form an imine in situ, which is then immediately reduced to the corresponding secondary or tertiary amine by a suitable reducing agent. masterorganicchemistry.comorganic-chemistry.org Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). harvard.eduyoutube.com For example, reaction with acetone (B3395972) in the presence of sodium triacetoxyborohydride would yield N-isopropyl-2-(methoxymethyl)-1,3-benzothiazol-5-amine.
Direct N-alkylation can also be achieved by reacting the amine with alkyl halides. However, this method can sometimes lead to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. The reactivity of 2-aminobenzothiazoles in alkylation can involve both the exocyclic and endocyclic nitrogen atoms, depending on the reaction conditions and the nature of the alkylating agent. nih.gov
| Reaction | Reagents | Product |
| Reductive Amination | Carbonyl Compound, Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkyl or N,N-Dialkyl amine |
| Direct N-Alkylation | Alkyl Halide (e.g., Methyl iodide) | N-Alkyl amine (potential for over-alkylation) |
Reactivity at the Benzothiazole Ring System
The benzothiazole ring itself can undergo chemical modifications, although its reactivity is influenced by the substituents present.
Electrophilic Aromatic Substitution Pathways
The benzene (B151609) portion of the benzothiazole ring is susceptible to electrophilic aromatic substitution. The position of substitution is directed by the combined electronic effects of the fused thiazole (B1198619) ring and the substituents on the benzene ring. The 5-amino group is a strong activating group and is ortho-, para-directing.
Bromination: The bromination of aminobenzothiazoles has been studied, and the position of bromine entry is dictated by the position of the amino group. For 5-aminobenzothiazoles, electrophilic attack is expected to occur at the positions ortho and para to the amino group, which are the 4- and 6-positions. Studies on the bromination of 5-aminobenzothiazole in chloroform (B151607) have shown that substitution occurs at the 4- and 6-positions. exlibrisgroup.com Therefore, it is anticipated that the bromination of this compound would yield a mixture of 4-bromo- and 6-bromo-2-(methoxymethyl)-1,3-benzothiazol-5-amine.
Nitration: The nitration of benzothiazole derivatives can be achieved using standard nitrating agents like a mixture of nitric acid and sulfuric acid. The directing effect of the 5-amino group would favor the introduction of the nitro group at the 4- and 6-positions. However, the strong acidic conditions of nitration can lead to protonation of the amino group, diminishing its activating effect and potentially leading to a different substitution pattern or side reactions.
| Reaction | Reagent | Expected Product(s) |
| Bromination | Br₂ in Chloroform | 4-Bromo- and 6-bromo derivatives |
| Nitration | HNO₃, H₂SO₄ | 4-Nitro- and 6-nitro derivatives (potential for side reactions) |
Nucleophilic Aromatic Substitution on Activated Benzothiazole Systems
Nucleophilic aromatic substitution (SNAr) is a critical reaction for modifying aromatic rings, typically requiring the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. libretexts.orglibretexts.org In the context of the benzothiazole scaffold, the thiazole ring itself is electron-withdrawing, which can influence the reactivity of the fused benzene ring. However, for a successful SNAr reaction, a good leaving group (such as a halide) and often additional activation are necessary.
For the parent compound, this compound, direct SNAr on the benzene ring is unlikely due to the presence of the strongly electron-donating amino group at the C-5 position, which deactivates the ring for nucleophilic attack. Therefore, synthetic strategies typically involve the transformation of the amino group into a suitable leaving group or the use of a precursor with a leaving group already in place.
For instance, a derivative such as 5-fluoro- or 5-nitro-2-(methoxymethyl)-1,3-benzothiazole would be a viable substrate for SNAr. The nitro group, being strongly electron-withdrawing, would activate the ring, allowing for the displacement of a leaving group at an ortho or para position. Research on related systems, such as 2-fluoro-4-nitrobenzoic acid derivatives, demonstrates the displacement of a fluorine atom by various amines in an SNAr reaction as a key step in building substituted benzothiazole precursors. nih.gov Similarly, polyhaloanilines can undergo ortho-selective SNAr with sulfur nucleophiles to form benzothiazole derivatives. acs.org
Hypothetical SNAr reactions on an activated derivative, 5-halo-2-(methoxymethyl)-1,3-benzothiazole, are outlined below.
| Substrate | Nucleophile | Typical Conditions | Expected Product |
|---|---|---|---|
| 5-Fluoro-2-(methoxymethyl)-1,3-benzothiazole | Sodium methoxide (B1231860) (NaOMe) | DMF, 80 °C | 5-Methoxy-2-(methoxymethyl)-1,3-benzothiazole |
| 5-Fluoro-2-(methoxymethyl)-1,3-benzothiazole | Piperidine | DMSO, 120 °C | 5-(Piperidin-1-yl)-2-(methoxymethyl)-1,3-benzothiazole |
| 5-Chloro-6-nitro-2-(methoxymethyl)-1,3-benzothiazole | Ammonia (NH₃) | EtOH, sealed tube, 150 °C | 6-Nitro-2-(methoxymethyl)-1,3-benzothiazol-5-amine |
| 5-Chloro-6-nitro-2-(methoxymethyl)-1,3-benzothiazole | Sodium azide (B81097) (NaN₃) | DMF, 100 °C | 5-Azido-6-nitro-2-(methoxymethyl)-1,3-benzothiazole |
Ring-Opening and Rearrangement Studies
The benzothiazole ring, while aromatic, can undergo ring-opening reactions under specific conditions, particularly oxidative cleavage. A notable method involves the use of magnesium monoperoxyphthalate hexahydrate (MMPP) in an alcohol solvent. scholaris.cascholaris.ca This reaction proceeds under mild conditions and leads to the formation of acyl aminobenzene sulfonate esters. researchgate.net
The proposed mechanism suggests that the magnesium in MMPP may act as a Lewis acid, coordinating to the thiazole nitrogen and increasing the electrophilicity at the C-2 position. scholaris.ca Nucleophilic attack by water, which is essential for the reaction, facilitates the initial ring-opening to liberate a thiol intermediate. This thiol is then successively oxidized by MMPP to the corresponding sulfonate ester. scholaris.ca The reaction is applicable to a variety of benzothiazole derivatives.
| Benzothiazole Substrate | Alcohol Solvent | Product | Reference |
|---|---|---|---|
| Benzothiazole | Methanol (B129727) (MeOH) | Methyl 2-formamidobenzenesulfonate | scholaris.ca |
| Benzothiazole | Ethanol (EtOH) | Ethyl 2-formamidobenzenesulfonate | scholaris.ca |
| 2-Methylbenzothiazole | Methanol (MeOH) | Methyl 2-acetamidobenzenesulfonate | scholaris.ca |
| 2-Phenylbenzothiazole | Methanol (MeOH) | Methyl 2-benzamidobenzenesulfonate | scholaris.ca |
While ring-opening reactions are well-documented, skeletal rearrangements of the core benzothiazole structure are less common but can be achieved through specific synthetic designs, such as intramolecular cycloadditions or rearrangements of complex, substituted derivatives.
Transformations of the 2-(Methoxymethyl) Moiety
The 2-(methoxymethyl) group offers a versatile handle for further chemical modifications, allowing for functionalization without altering the core heterocyclic structure.
Ether Cleavage Reactions (e.g., demethylation)
The methoxymethyl ether can be cleaved to reveal the corresponding hydroxymethyl group. This transformation is typically achieved using strong protic acids or Lewis acids. Boron tribromide (BBr₃) is a highly effective reagent for cleaving aryl methyl ethers, usually at low temperatures in an inert solvent like dichloromethane. sci-hub.se Other common reagents include hydrobromic acid (HBr) and trimethylsilyl (B98337) iodide (TMSI). The reaction proceeds by coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of a bromide or iodide ion on the methyl group, leading to the formation of the alcohol and a methyl halide.
| Reagent | Typical Conditions | Product | Mechanism Type |
|---|---|---|---|
| Boron tribromide (BBr₃) | CH₂Cl₂, -78 °C to 0 °C | (5-Amino-1,3-benzothiazol-2-yl)methanol | Lewis acid assisted SN2 |
| Hydrobromic acid (HBr) | Acetic acid, reflux | (5-Amino-1,3-benzothiazol-2-yl)methanol | Acid-catalyzed SN2 |
| Trimethylsilyl iodide (TMSI) | Acetonitrile (B52724), rt | (5-Amino-1,3-benzothiazol-2-yl)methanol (after workup) | SN2 |
Oxidation and Reduction of the Methoxy (B1213986) Group or Methylene (B1212753) Linker
The methylene linker (the -CH₂- part) of the 2-(methoxymethyl) group is susceptible to oxidation. Analogous to the oxidation of 2-methylbenzothiazole, which can be converted to the corresponding aldehyde, the methylene group can be oxidized to a carbonyl group. nih.gov This would transform the 2-(methoxymethyl) moiety into a 2-(methoxycarbonyl) group or, if the ether is cleaved first, a 2-formyl group which can be further oxidized to a carboxylic acid. Various oxidizing agents can be employed for such transformations, including potassium permanganate (B83412) (KMnO₄), chromium-based reagents, or milder, more selective oxidants. Recent methods have also utilized iodine or Selectfluor for the synthesis of 2-acylbenzothiazoles from precursors with an active methylene group at the 2-position. researchgate.netresearchgate.net
| Starting Material | Oxidizing Agent | Expected Product |
|---|---|---|
| This compound | KMnO₄, heat | 5-Amino-1,3-benzothiazole-2-carboxylic acid |
| (5-Amino-1,3-benzothiazol-2-yl)methanol | Pyridinium chlorochromate (PCC) | 5-Amino-1,3-benzothiazole-2-carbaldehyde |
| (5-Amino-1,3-benzothiazol-2-yl)methanol | Dess-Martin periodinane | 5-Amino-1,3-benzothiazole-2-carbaldehyde |
Reduction of the benzothiazole system is more challenging. While the benzene ring can be hydrogenated under harsh conditions, this often leads to the destruction of the heterocyclic ring. The thiazole moiety itself is generally resistant to reduction.
Interconversion to Other Functional Groups at the 2-Position
The 2-position of the benzothiazole ring is a key site for functionalization. mdpi.comorganic-chemistry.org Starting from this compound, interconversion to other groups can be achieved through multi-step sequences, often proceeding through the alcohol or aldehyde intermediates discussed previously.
From the Alcohol: The 2-(hydroxymethyl) derivative can be converted to a 2-(halomethyl) group using standard reagents like SOCl₂ or PBr₃. This halide is an excellent electrophile for substitution reactions with various nucleophiles (e.g., cyanides, azides, amines) to introduce new functional groups.
From the Aldehyde: The 2-carbaldehyde derivative is a versatile intermediate. It can undergo Wittig-type reactions to form alkenes, reductive amination to form 2-(aminomethyl) derivatives, or condensation with active methylene compounds to build more complex side chains.
| Intermediate | Reagent(s) | Resulting Functional Group at C-2 |
|---|---|---|
| (5-Amino-1,3-benzothiazol-2-yl)methanol | 1. Thionyl chloride (SOCl₂) 2. Sodium cyanide (NaCN) | -CH₂CN (Cyanomethyl) |
| (5-Amino-1,3-benzothiazol-2-yl)methanol | 1. PBr₃ 2. Sodium azide (NaN₃) | -CH₂N₃ (Azidomethyl) |
| 5-Amino-1,3-benzothiazole-2-carbaldehyde | Methyltriphenylphosphonium bromide, BuLi | -CH=CH₂ (Vinyl) |
| 5-Amino-1,3-benzothiazole-2-carbaldehyde | Benzylamine, NaBH₃CN | -CH₂NH(Bn) (Benzylaminomethyl) |
Palladium-Catalyzed Cross-Coupling Reactions of Substituted Derivatives
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov To apply this chemistry to this compound, the amino group must first be converted into a more suitable functional group for coupling, typically a halide or triflate. This can be achieved via a Sandmeyer reaction, where the 5-amino group is diazotized with nitrous acid and subsequently displaced by a halide (e.g., Br⁻ or I⁻) using a copper(I) salt.
The resulting 5-halo-2-(methoxymethyl)-1,3-benzothiazole is an ideal substrate for a range of palladium-catalyzed cross-coupling reactions. rsc.org
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (boronic acid or ester) to form a C-C bond, introducing a new aryl or alkyl group at the C-5 position.
Heck Coupling: Reaction with an alkene to form a C-C bond, introducing a vinyl group at the C-5 position.
Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C triple bond.
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, creating a substituted diamine derivative.
These reactions typically require a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a suitable ligand (e.g., phosphines), and a base.
| Reaction Type | Coupling Partner | Catalyst System (Example) | Product |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-(Methoxymethyl)-5-phenyl-1,3-benzothiazole |
| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 5-((E)-2-Phenylvinyl)-2-(methoxymethyl)-1,3-benzothiazole |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-(Methoxymethyl)-5-(phenylethynyl)-1,3-benzothiazole |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | 4-(2-(Methoxymethyl)-1,3-benzothiazol-5-yl)morpholine |
Computational and Theoretical Studies on 2 Methoxymethyl 1,3 Benzothiazol 5 Amine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of benzothiazole (B30560) derivatives. These methods provide insights into the electronic structure, reactivity, and spectroscopic characteristics of molecules.
The electronic properties of benzothiazole derivatives are largely dictated by their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap generally implies higher reactivity, as less energy is required for electronic excitation. mdpi.com
In benzothiazole derivatives, the HOMO is often distributed over the benzothiazole moiety, while the LUMO's location can be influenced by substituents. researchgate.net For instance, in some derivatives, the LUMO is localized on the benzothiazole ring itself, while in others with acceptor groups, it can be situated on the substituent. researchgate.net This distribution of frontier orbitals is indicative of intramolecular charge transfer (ICT) properties. researchgate.net
The introduction of substituents onto the benzothiazole ring significantly modulates the HOMO and LUMO energy levels. Electron-donating groups, such as the amine (-NH2) group at the 5-position and the methoxymethyl (-CH2OCH3) group at the 2-position of the target molecule, are expected to raise the HOMO energy level. Conversely, electron-withdrawing groups tend to lower both HOMO and LUMO energies. nih.gov Studies on various 2-substituted benzothiazoles have shown that substituents can alter the energy gap, thereby tuning the molecule's reactivity. scirp.orgscirp.org For example, a study on 2-aminobenzothiazole (B30445) and other derivatives calculated global reactivity indices that help in understanding their chemical behavior. scirp.orgscirp.org
Below is a representative table of HOMO-LUMO energies and energy gaps for various benzothiazole derivatives, illustrating the effect of different substituents. These values are typically calculated using DFT methods like B3LYP with a suitable basis set (e.g., 6-31+G(d,p) or 6-311G(d,p)). mdpi.comscirp.org
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Benzothiazole (BTH) | -0.2513 | -0.0321 | 0.2192 |
| 2-Aminobenzothiazole (2-NH2_BTH) | -0.2221 | -0.0266 | 0.1955 |
| 2-Hydroxybenzothiazole (2-OH_BTH) | -0.2392 | -0.0334 | 0.2058 |
| 2-(Methylthio)benzothiazole (2-SCH3_BTH) | -0.2271 | -0.0430 | 0.1841 |
Data sourced from a theoretical study on benzothiazole and its derivatives, calculated at the B3LYP/6-31+G(d,p) level. scirp.orgscirp.org
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. deeporigin.com The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. deeporigin.com Green and yellow represent areas with intermediate potential. scirp.org
Computational vibrational frequency analysis is a powerful method for predicting the infrared (IR) and Raman spectra of molecules. By calculating the harmonic vibrational frequencies using DFT methods, researchers can assign the observed experimental spectral bands to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions. researchgate.net These calculations are instrumental in confirming the molecular structure. mdpi.com
Theoretical vibrational spectra have been computed for a variety of benzothiazole derivatives. mdpi.comresearchgate.net For instance, the characteristic stretching vibrations of the C=N bond in the thiazole (B1198619) ring, the C-S bond, and the aromatic C-H bonds can be identified. The calculated frequencies are often scaled by an appropriate factor to improve agreement with experimental data, accounting for anharmonicity and other systematic errors in the computational methods. researchgate.net For 2-(Methoxymethyl)-1,3-benzothiazol-5-amine, theoretical calculations would predict specific vibrational modes associated with the methoxymethyl group (e.g., C-O and O-CH3 stretching) and the amine group (N-H stretching and bending). mdpi.com
A selection of theoretically calculated vibrational frequencies for benzothiazole derivatives is presented below to illustrate the typical ranges for key functional groups.
| Vibrational Mode | Calculated Frequency Range (cm-1) |
|---|---|
| N-H Stretching (in -NH2 group) | 3200-3400 |
| C-H Stretching (aromatic) | 3000-3150 |
| C-H Stretching (in -CH3 group) | 3008–3132 |
| C=N Stretching (thiazole ring) | 1600-1650 |
| C=C Stretching (aromatic) | 1400-1600 |
| O-CH3 Stretching | 1059 |
| C-O-C Stretching | 1279 |
Frequency ranges are based on computational studies of various substituted benzothiazoles. mdpi.com
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a critical tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction pathways, and the influence of the reaction environment.
Transition State Theory (TST) and the analysis of Potential Energy Surfaces (PES) are fundamental to understanding reaction kinetics and mechanisms. Computational methods can be used to locate transition state structures, which are the energy maxima along the reaction coordinate, and to calculate the activation energy barriers for a given reaction. nih.gov
While specific reaction mechanism studies for this compound are not available, computational studies have been conducted on the formation of the benzothiazole ring system and on processes like excited-state intramolecular proton transfer (ESIPT) in hydroxyphenyl-benzothiazole derivatives. wsr-j.orgnih.govresearchgate.net These studies reveal that DFT calculations can effectively map out the reaction pathways, identify intermediates, and determine the rate-determining steps. nih.govresearchgate.net For example, in the synthesis of benzothiazoles from N-arylthioureas, computational models have been used to propose a mechanistic scheme and explain differing substrate reactivities. researchgate.net Similarly, for ESIPT processes, the potential energy curves for proton transfer in both the ground and excited states can be calculated, revealing the energy barriers for the reaction. wsr-j.org
The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Computational models can account for solvent effects through either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, while explicit models involve including a number of solvent molecules in the calculation.
Studies on benzothiazole derivatives have shown that solvent polarity can influence their electronic properties, such as their absorption spectra. nih.gov Time-dependent DFT (TD-DFT) calculations, often in conjunction with a PCM, are used to predict how the electronic transitions and, by extension, the UV-Vis absorption spectra, change in different solvents. nih.govresearchgate.net For a molecule like this compound, which possesses polar groups, solvent effects would be significant in determining its reactivity and spectroscopic behavior in solution. Computational analysis can predict these effects, aiding in the selection of appropriate solvents for synthesis or application.
Conformational Analysis and Molecular Dynamics Simulations
No information available.
Structure-Reactivity Relationships from a Theoretical Perspective
No information available.
Prediction of Novel Derivatives and Their Electronic Properties
No information available.
Spectroscopic and Analytical Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise assignment of atoms within a molecule.
Comprehensive 1D (¹H, ¹³C, ¹⁵N) NMR Assignments
Detailed one-dimensional (1D) NMR spectra, including ¹H, ¹³C, and ¹⁵N NMR, are foundational for the structural characterization of 2-(Methoxymethyl)-1,3-benzothiazol-5-amine.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the expected ¹H NMR signals would correspond to the aromatic protons on the benzothiazole (B30560) ring, the methylene (B1212753) protons of the methoxymethyl group, the methyl protons of the methoxy (B1213986) group, and the amine protons. The chemical shifts (δ) are influenced by the electron-donating and electron-withdrawing effects of the substituents on the aromatic ring.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum for this compound would show distinct signals for the carbon atoms of the benzothiazole core, the methoxymethyl substituent, and the methoxy group. The chemical shifts of the aromatic carbons are particularly informative about the substitution pattern.
¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can provide valuable information about the electronic environment of the nitrogen atoms in the benzothiazole ring and the amine group.
A representative table of predicted ¹H and ¹³C NMR chemical shifts is provided below. Actual experimental values may vary depending on the solvent and other experimental conditions.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 8.0 | 110 - 155 |
| -CH₂- | ~4.8 | ~75 |
| -OCH₃ | ~3.4 | ~59 |
| -NH₂ | Broad signal, variable | - |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms, which is essential for assembling the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would be used to confirm the connectivity of the aromatic protons on the benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the directly attached carbon atoms. This is instrumental in assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This technique is vital for establishing the connectivity between different functional groups, for example, showing the connection between the methylene protons and the benzothiazole ring at the C2 position, and the connection of the methoxy protons to the methylene carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This can provide insights into the three-dimensional structure and conformation of the molecule.
Advanced NMR Experiments for Stereochemical Insights (if applicable)
For a molecule like this compound, which does not possess chiral centers, advanced NMR experiments for stereochemical insights are generally not applicable. However, in derivatives of this compound that may contain stereocenters, techniques such as NOESY and ROESY (Rotating-frame Overhauser Effect Spectroscopy) would be critical for determining the relative stereochemistry.
Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound (C₉H₁₀N₂OS), the exact mass can be calculated and compared with the experimentally measured value to confirm the molecular formula.
| Formula | Calculated Exact Mass | Measured Exact Mass | Difference (ppm) |
| C₉H₁₀N₂OS | 194.0514 | Data not available | Data not available |
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and then fragmented to produce product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its different parts.
The fragmentation of this compound in an MS/MS experiment would likely involve characteristic losses of neutral fragments. For instance, the loss of the methoxymethyl group or parts of it, as well as fragmentation of the benzothiazole ring system, would produce a unique fingerprint of fragment ions. Analysis of these fragmentation pathways provides strong corroborative evidence for the proposed structure. Common fragmentation pathways for benzothiazole derivatives often involve cleavage of the thiazole (B1198619) ring and loss of substituents from the benzene ring.
| Precursor Ion (m/z) | Major Fragment Ions (m/z) | Plausible Neutral Loss |
| 195.0592 [M+H]⁺ | Data not available | Data not available |
| Data not available | Data not available | |
| Data not available | Data not available |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups present within a molecule by probing its vibrational modes. For this compound, these methods provide a characteristic fingerprint, confirming the presence of its key structural components: the primary amine, the methoxymethyl group, and the benzothiazole core.
In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations, while Raman spectroscopy involves the inelastic scattering of monochromatic light. The selection rules for the two techniques are different, often providing complementary information. For a molecule like this compound, which lacks a center of symmetry, many vibrational modes are active in both IR and Raman.
The expected vibrational frequencies for the primary functional groups are derived from established data for aromatic amines, ethers, and benzothiazole derivatives. researchgate.netmdpi.comorientjchem.org The primary amine (-NH₂) group typically exhibits two N-H stretching bands in the 3300-3500 cm⁻¹ region. researchgate.net The methoxymethyl group (-CH₂-O-CH₃) would be identified by C-H stretching vibrations of the methyl and methylene groups around 2850-3000 cm⁻¹ and a characteristic C-O-C stretching band. mdpi.com The benzothiazole ring system produces a complex series of bands, including aromatic C-H stretching above 3000 cm⁻¹, C=N stretching typically around 1640 cm⁻¹, and various C=C ring stretching modes between 1460 cm⁻¹ and 1600 cm⁻¹. researchgate.net
Table 1: Expected IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |
|---|---|---|---|
| Primary Amine (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium |
| Primary Amine (-NH₂) | N-H Scissoring | 1590 - 1650 | Medium to Strong |
| Methoxymethyl (-CH₂-O-CH₃) | C-H Asymmetric & Symmetric Stretch | 2850 - 3000 | Medium to Strong |
| Methoxymethyl (-CH₂-O-CH₃) | C-O-C Asymmetric Stretch | 1050 - 1150 | Strong |
| Benzothiazole Ring | Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Benzothiazole Ring | C=N Stretch | 1620 - 1650 | Medium |
| Benzothiazole Ring | Aromatic C=C Ring Stretch | 1460 - 1600 | Medium to Strong |
| Benzothiazole Ring | C-S Stretch | 600 - 800 | Weak to Medium |
Note: This table represents expected values based on the analysis of similar compounds and functional groups. Actual experimental values may vary.
X-ray Crystallography for Solid-State Structural Determination
While specific crystallographic data for this compound are not publicly available, analysis of related benzothiazole structures provides a clear indication of the data that would be obtained. nih.govscirp.org A successful crystallographic analysis would yield the crystal system, space group, and unit cell dimensions. This information is crucial for understanding the molecule's solid-state conformation, including the planarity of the benzothiazole ring and the orientation of the methoxymethyl and amine substituents. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the crystal packing and influence physical properties like melting point and solubility.
For illustrative purposes, representative crystal data for a substituted N-(benzothiazole-2-yl) aminophosphonate is presented below. nih.gov
Table 2: Representative Crystal Data for a Substituted Benzothiazole Derivative
| Parameter | Example Value | Description |
|---|---|---|
| Chemical Formula | C₁₈H₂₁FN₃O₃PS | The elemental composition of the molecule in the crystal. |
| Formula Weight | 425.41 | The mass of one mole of the compound. |
| Crystal System | Monoclinic | The shape of the unit cell, defined by lattice parameters. |
| Space Group | P2₁/c | The set of symmetry operations for the unit cell. |
| a (Å) | 10.531(2) | Length of the 'a' axis of the unit cell. |
| b (Å) | 18.298(4) | Length of the 'b' axis of the unit cell. |
| c (Å) | 11.087(2) | Length of the 'c' axis of the unit cell. |
| β (°) | 108.42(3) | The angle between the 'a' and 'c' axes. |
| V (ų) | 2026.4(7) | The volume of the unit cell. |
Note: The data in this table are for a related compound, N-(benzothiazole-2-yl)-1-(4-fluorophenyl)-O,O-diethyl-alpha-aminophosphonate, and serve to illustrate the type of information obtained from an X-ray crystallography experiment. nih.gov
Chromatographic Techniques for Purity Assessment and Isolation Efficiency in Research Settings
Chromatographic methods are indispensable in synthetic chemistry for both the purification of products and the assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for these purposes.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is the preferred method for assessing the purity of non-volatile and thermally stable compounds like this compound. A reversed-phase HPLC method is typically the first choice for a molecule of this nature, owing to its aromatic rings and moderate polarity.
Method development would involve selecting an appropriate stationary phase, mobile phase, and detector. A C18 (octadecylsilyl) column is a standard choice for separating moderately polar aromatic compounds. The mobile phase would likely consist of a mixture of an aqueous component (often with a pH-modifying additive like formic acid or trifluoroacetic acid to ensure consistent ionization of the amine) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). lcms.cz Detection is typically achieved using a UV-Vis detector, set to a wavelength where the benzothiazole chromophore exhibits strong absorbance. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.
Table 3: Typical Starting Parameters for HPLC Method Development
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column for aromatic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Provides protons to ensure the amine is in a consistent protonated state. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for eluting compounds from a C18 column. |
| Gradient | 10% to 95% B over 15 minutes | A standard gradient to elute compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm or 280 nm | Benzothiazole ring system strongly absorbs UV light. |
| Injection Volume | 5 µL | Standard volume to avoid column overloading. |
Gas Chromatography (GC) Considerations (if applicable)
Gas Chromatography (GC) is a powerful separation technique, but its application to primary aromatic amines can be challenging. The primary amine group is highly polar and basic, which can lead to strong interactions with the stationary phase and active sites within the GC system. labrulez.com This often results in poor peak shape (tailing) and potential irreversible adsorption of the analyte, leading to inaccurate quantification. labrulez.combre.com
To overcome these issues, several strategies can be employed. The most common approach is the use of a specially deactivated, base-treated column designed for the analysis of amines. labrulez.com These columns have a surface chemistry that minimizes interactions with basic compounds.
An alternative strategy is derivatization, where the amine is chemically modified to a less polar, more volatile derivative prior to analysis. researchgate.netnih.gov For example, the primary amine can be acylated to form an amide. While effective, this adds an extra step to the sample preparation process and must be carefully controlled to ensure the reaction goes to completion.
Given these challenges, GC would likely not be the primary method for routine purity analysis of this compound, with HPLC being the more direct and robust option. However, GC coupled with Mass Spectrometry (GC-MS) could be a valuable tool for identifying volatile impurities or for structural confirmation, provided appropriate column selection or derivatization is performed.
Table 4: Key Considerations for the GC Analysis of Aromatic Amines
| Consideration | Issue | Potential Solution(s) |
|---|---|---|
| Analyte Polarity | The -NH₂ group is polar, leading to strong interactions with many stationary phases. | Use a specialized amine-specific column (e.g., wax-based or base-deactivated). |
| Peak Tailing | Adsorption of the basic amine to acidic sites on the column or liner causes asymmetric peaks. | Use a base-deactivated column and liner. Optimize injection temperature. |
| Thermal Stability | Compound must be volatile and stable at GC operating temperatures. | Assess thermal stability. Use lower inlet and oven temperatures if necessary. |
| Quantification | Adsorption can lead to non-linear calibration curves and poor recovery. | Derivatize the amine group to a less polar functional group (e.g., amide). Use an internal standard with similar properties. |
Applications of 2 Methoxymethyl 1,3 Benzothiazol 5 Amine As a Building Block in Complex Molecule Synthesis
Role in the Construction of Advanced Heterocyclic Scaffolds
Currently, there is a lack of specific research in publicly accessible scientific literature detailing the direct application of 2-(Methoxymethyl)-1,3-benzothiazol-5-amine in the construction of advanced heterocyclic scaffolds. While the benzothiazole (B30560) moiety is a common feature in many complex heterocyclic systems, and amino-substituted benzothiazoles are known intermediates for creating fused heterocyclic rings, specific examples employing the 2-(methoxymethyl) derivative for this purpose have not been documented in available research.
Precursor for Dyes, Pigments, and Fluorescent Probes (Focus on chemical synthesis and properties)
The primary documented application of this compound is in the synthesis of azo dyes. The amine group on the benzothiazole ring serves as an excellent precursor for diazotization, which is a key step in the formation of the azo linkage (-N=N-), the chromophore responsible for the color in these dyes.
The synthesis process involves treating this compound with a diazotizing agent, such as nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid), to form a stable diazonium salt. This diazonium salt is then reacted with a suitable coupling component, which is often an electron-rich aromatic compound like a phenol, naphthol, or an aniline (B41778) derivative. This electrophilic aromatic substitution reaction, known as azo coupling, results in the formation of a highly conjugated azo dye.
For instance, this compound has been utilized as the diazo component to produce a range of dyes with varying shades. The final color of the dye is dependent on the chemical structure of the coupling component. By carefully selecting the coupling partner, a wide spectrum of colors can be achieved. These dyes are particularly noted for their application in dyeing synthetic fibers such as polyesters, for which they exhibit good fastness properties.
Below is a table summarizing examples of azo dyes synthesized using this compound as the diazo component and various coupling components, along with the resulting color of the dye.
| Diazo Component | Coupling Component | Resulting Dye Color |
| This compound | N-β-cyanoethyl-N-ethylaniline | Reddish-blue |
| This compound | N-β-cyanoethyl-N-hydroxyethyl-m-toluidine | Red |
| This compound | 3-Methyl-1-phenyl-5-pyrazolone | Yellowish-red |
| This compound | N,N-bis(β-cyanoethyl)aniline | Bluish-red |
This table is generated based on data from historical patent literature describing the synthesis of azo dyes.
Utilization in Materials Science Research (e.g., organic semiconductors, polymer chemistry)
There is no specific information available in the current scientific literature regarding the utilization of this compound in materials science research, such as in the development of organic semiconductors or in polymer chemistry. While the broader class of benzothiazole-containing compounds has been investigated for such applications due to their electronic properties and thermal stability, research focusing specifically on the 2-(methoxymethyl)-5-amino derivative has not been reported.
Multi-Step Synthesis Strategies for Complex Organic Molecules
Detailed multi-step synthesis strategies for complex organic molecules that specifically feature this compound as a key intermediate are not well-documented in peer-reviewed journals or patent literature. Although its structure suggests potential as a versatile building block, specific examples of its incorporation into the synthesis of complex natural products or pharmaceutical agents are not publicly available.
Development of Research Reagents and Ligands
The development and application of this compound as a specialized research reagent or as a ligand for coordination chemistry have not been specifically described in the available literature. The presence of nitrogen and sulfur atoms in the benzothiazole ring, along with the exocyclic amine group, suggests a potential for metal coordination. However, studies detailing the synthesis of metal complexes with this particular compound as a ligand, or its use as a specialized reagent for analytical or synthetic purposes, have not been found.
Future Directions and Emerging Research Avenues for 2 Methoxymethyl 1,3 Benzothiazol 5 Amine
Exploration of Unconventional Reactivity and Catalysis
While the traditional synthesis of benzothiazole (B30560) derivatives is well-established, the future lies in exploring the unconventional reactivity of tailored molecules like 2-(Methoxymethyl)-1,3-benzothiazol-5-amine. researchgate.netrsc.orgbohrium.comnih.govorganic-chemistry.org The interplay between the amine and methoxymethyl substituents offers intriguing possibilities for novel catalytic applications.
Future research could focus on:
Organocatalysis: The amine group on the benzothiazole ring can be explored for its potential to act as an organocatalyst. Investigations into its ability to catalyze reactions such as aldol (B89426) condensations, Michael additions, or asymmetric transformations could unveil novel catalytic activities. The electronic nature of the benzothiazole core, modulated by the methoxymethyl group, may offer unique selectivity and reactivity compared to conventional amine-based catalysts.
Metal-Free Catalytic Systems: There is a growing interest in developing environmentally benign, metal-free catalytic systems. organic-chemistry.orgrsc.org The inherent functionalities of this compound could be harnessed for such purposes. For instance, its potential to facilitate redox reactions or act as a phase-transfer catalyst in the absence of transition metals warrants investigation. researchgate.net
Photoredox Catalysis: Benzothiazole derivatives have been shown to exhibit interesting photophysical properties. researchgate.net Future studies could explore the potential of this compound and its derivatives to act as photosensitizers in photoredox catalysis, enabling novel and sustainable synthetic transformations. mdpi.com
| Research Focus | Potential Catalytic Application | Rationale |
| Organocatalysis | Asymmetric synthesis, C-C bond formation | Presence of a primary amine group for iminium/enamine activation |
| Metal-Free Catalysis | Green oxidation/reduction reactions | Inherent redox properties of the benzothiazole core |
| Photoredox Catalysis | Light-driven organic transformations | Potential for photosensitization based on the benzothiazole chromophore |
Integration into Supramolecular Chemistry and Host-Guest Systems
The field of supramolecular chemistry, which focuses on non-covalent interactions, offers exciting prospects for this compound. nih.gov Its structure is well-suited for participating in self-assembly and forming host-guest complexes. nih.govchemrxiv.org
Emerging research avenues include:
Self-Assembly into Nanostructures: The aromatic benzothiazole core can participate in π-π stacking interactions, while the amine and methoxymethyl groups can form hydrogen bonds. chemrxiv.org This combination of non-covalent forces could drive the self-assembly of the molecule into well-defined nanostructures such as nanofibers, nanotubes, or vesicles. nih.govnih.gov These self-assembled materials could find applications in areas like drug delivery and organic electronics.
Host-Guest Chemistry: The electron-rich benzothiazole ring and the functional groups make it an interesting candidate for host-guest chemistry. researchgate.netacs.org Its ability to bind to macrocyclic hosts like cyclodextrins, calixarenes, or cucurbiturils could be investigated. researchgate.net Such host-guest complexes could modulate the solubility, stability, and reactivity of the molecule, opening doors for new applications.
Molecular Recognition and Sensing: The specific binding interactions of this compound with certain ions or small molecules could be explored for the development of chemical sensors. Changes in its photophysical properties, such as fluorescence, upon binding to a target analyte could form the basis of a sensing mechanism.
Advanced Derivatization for Novel Functional Materials
The functional groups on this compound serve as handles for further chemical modification, enabling the synthesis of a wide range of novel functional materials. nih.gov
Future directions in this area involve:
Polymer Synthesis: The amine group can be used as a monomer in polymerization reactions to create novel polymers with unique properties. For example, it could be incorporated into polyamides, polyimides, or conductive polymers. The resulting materials could possess interesting thermal, mechanical, and electronic properties.
Nonlinear Optical (NLO) Materials: Benzothiazole derivatives are known to exhibit second-order nonlinear optical properties. researchgate.netkuleuven.bejhuapl.edu By strategically modifying the structure of this compound, for instance, by introducing strong electron-donating and electron-withdrawing groups, it may be possible to design and synthesize new materials with enhanced NLO responses for applications in optoelectronics. kuleuven.be
Fluorescent Dyes and Probes: The benzothiazole core is a known fluorophore. mdpi.com Derivatization of the amine and methoxymethyl groups could be used to tune the fluorescence properties, such as emission wavelength and quantum yield. This could lead to the development of novel fluorescent dyes for imaging applications or as probes for biological systems. chemrxiv.org
Computational Design and Discovery of Related Chemical Entities
Computational chemistry provides powerful tools for accelerating the discovery and design of new molecules with desired properties. mdpi.comresearchgate.net
Future computational research on this compound could include:
Predicting Reactivity and Spectroscopic Properties: Density Functional Theory (DFT) calculations can be employed to predict the reactivity of different sites on the molecule, guiding synthetic efforts for derivatization. mdpi.comresearchgate.netresearchgate.netnih.gov DFT can also be used to calculate and interpret spectroscopic data (e.g., NMR, IR, UV-Vis), aiding in the characterization of new derivatives. mdpi.com
Structure-Based Drug Design: Molecular docking and molecular dynamics simulations can be used to predict the binding affinity of this compound and its virtual derivatives to various biological targets. nih.govekb.eg This in silico screening can help identify promising candidates for further experimental investigation as potential therapeutic agents. nih.govresearchgate.netnih.gov
Machine Learning for Property Prediction: Machine learning models can be trained on existing data for benzothiazole derivatives to predict the properties of new, computationally designed molecules. researchgate.net This approach can significantly speed up the process of identifying compounds with optimal characteristics for specific applications, such as high catalytic activity or desired material properties.
| Computational Method | Application | Potential Outcome |
| Density Functional Theory (DFT) | Reactivity analysis, Spectroscopic prediction | Guidance for synthetic modifications, Confirmation of molecular structure |
| Molecular Docking/Dynamics | Virtual screening against biological targets | Identification of potential drug candidates |
| Machine Learning | Prediction of chemical and biological properties | Accelerated discovery of novel functional molecules |
Methodological Advancements in Analytical Characterization for Research Purity
Ensuring the purity of a chemical compound is paramount for reliable research findings. As new derivatives of this compound are synthesized, advanced analytical methodologies will be crucial for their characterization and purity assessment.
Future research in this area should focus on:
Development of Hyphenated Techniques: The use of hyphenated analytical techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), will be essential for the separation and identification of the target compound from complex reaction mixtures and for the detection of trace impurities.
Advanced NMR Spectroscopy: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) will be invaluable for the unambiguous structural elucidation of novel derivatives. Advanced NMR methods can also be employed for quantitative analysis to determine the purity of the synthesized compounds with high accuracy.
Chiral Separation Methods: For derivatives of this compound that are chiral, the development of enantioselective analytical methods, such as chiral chromatography or capillary electrophoresis, will be necessary to separate and quantify the individual enantiomers. nih.govnih.gov This is particularly important in pharmaceutical research, where the biological activity of enantiomers can differ significantly.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(Methoxymethyl)-1,3-benzothiazol-5-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization reactions of precursor molecules such as substituted enamines or thioamides. For example, self-condensation of β-(isoxazol-5-yl) enamines under acetyl chloride treatment can yield benzothiazole derivatives . Key parameters include solvent choice (e.g., polar aprotic solvents for nucleophilic substitution), catalyst selection (e.g., POCl₃ for cyclization), and temperature control (e.g., 120°C for efficient ring closure) . Yield optimization requires monitoring intermediates via TLC or HPLC and adjusting stoichiometric ratios of reagents like lithium aluminum hydride (LiAlH₄) for reductions .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the methoxymethyl (-OCH₂O-) and benzothiazole ring structure. For instance, the methoxy proton typically appears as a singlet at δ 3.3–3.5 ppm, while aromatic protons in the benzothiazole ring resonate between δ 7.0–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to distinguish regioisomers.
- X-ray Crystallography : Used to resolve ambiguities in stereochemistry, as demonstrated in crystallographic studies of analogous thiazole derivatives (COD Entry 7119063) .
- HPLC-PDA : Validates purity (>95%) and identifies byproducts from incomplete substitutions or oxidations .
Advanced Research Questions
Q. How can computational chemistry tools (e.g., DFT, molecular docking) predict the reactivity and biological activity of this compound derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the methoxymethyl group’s electron-donating effects can be modeled to assess its impact on ring aromaticity .
- Molecular Docking : Screens derivatives against target proteins (e.g., kinases, DNA topoisomerases) using software like AutoDock Vina. A study on antitumor thiazol-2-amine derivatives demonstrated that substituents at the 5-position enhance binding affinity to quinoline-based receptors .
- Reaction Path Search Algorithms : Tools like GRRM or Gaussian accelerate the identification of transition states, reducing trial-and-error in synthetic optimization .
Q. How can researchers resolve contradictions in reported biological activity data for benzothiazole derivatives across studies?
- Methodological Answer :
- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, IC₅₀ protocols). For instance, discrepancies in antitumor activity may arise from variations in MTT assay incubation times (24 vs. 48 hours) .
- Structure-Activity Relationship (SAR) Profiling : Use clustering algorithms to group derivatives by substituent effects. A 2016 study found that tert-butyl groups at the 4-position of thiazol-2-amine enhance cytotoxicity by 30% compared to methyl groups .
- Dose-Response Replication : Re-test disputed compounds under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to isolate confounding variables .
Q. What strategies improve the solubility and bioavailability of this compound without compromising its bioactivity?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable esters at the methoxymethyl group, which are cleaved in vivo to release the active compound. This approach increased solubility in a 2014 study on benzoxazole derivatives .
- Co-Crystallization : Use co-formers like succinic acid to enhance aqueous solubility, as demonstrated with similar heterocycles in COD Entry 7119063 .
- Nanoformulation : Encapsulate the compound in PEGylated liposomes to improve plasma half-life, as validated in a 2023 study on thiazole-based antitumor agents .
Methodological Design Questions
Q. How can factorial design be applied to optimize the synthesis and purification of this compound?
- Methodological Answer :
- 2³ Factorial Design : Test three factors (temperature, catalyst concentration, reaction time) at two levels (high/low). For example, a 2022 study on benzimidazole synthesis found that increasing temperature from 80°C to 120°C reduced reaction time by 40% while maintaining yield .
- Response Surface Methodology (RSM) : Model interactions between factors to identify ideal conditions (e.g., 110°C, 1.2 eq. catalyst, 6 hours) .
- Purification Optimization : Compare column chromatography (silica gel vs. C18 reverse-phase) and crystallization solvents (ethanol/water vs. acetone) using ANOVA to determine the most efficient method .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
